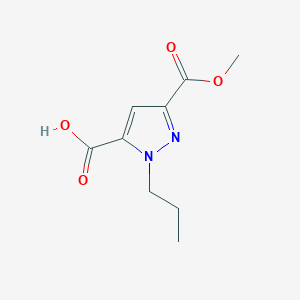
Chroman-2-carboxamide
Overview
Description
Chroman-2-carboxamide, a derivative of chroman, is a subject of significant interest in the field of organic chemistry due to its diverse pharmacological activities and potential as a building block for the synthesis of various bioactive compounds. Its synthesis and properties have been extensively studied to understand its chemical and physical behavior, and to explore its applications in drug discovery and development.
Synthesis Analysis
This compound has been synthesized through various methods. One approach involves a sequential one-pot three-component reaction among 3-formylchromone, aromatic amine, and cyclohexyl isocyanide, leading to the formation of 3-Arylaminomethylidenethis compound (Ghosh et al., 2016). Another method described the metal-free synthesis of carbamoylated chroman-4-ones via cascade radical annulation, showcasing a straightforward approach to amide-containing chroman-4-one scaffolds (Xie et al., 2022).
Molecular Structure Analysis
Structural characterization of this compound derivatives has been conducted using techniques such as NMR spectroscopy, revealing detailed insights into their molecular configurations. These studies provide essential data for the prompt analysis of related compounds in medicinal chemistry programs (Gaspar et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the synthesis of different derivatives with potential pharmacological activities. For instance, reactions of chromone-3-carboxamide under nucleophilic conditions have been studied, showcasing the chemical reactivity towards nitrogen and carbon nucleophiles, resulting in a variety of products (Ibrahim, 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and development. These properties are often determined through experimental analysis as part of the compound's characterization process.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of this compound, play a vital role in its utility as a precursor for synthesizing various pharmacologically active molecules. Studies have explored its conjugate addition reactions and the synthesis of antioxidants, demonstrating its versatility and potential in medicinal chemistry (Lee et al., 2005).
Scientific Research Applications
Chemical Reactivity and Transformation
Chroman-2-carboxamide has been studied for its reactivity towards nitrogen and carbon nucleophiles. The treatment with primary amines can lead to the formation of chromane-2,4-diones, while reactions with hydrazine hydrate and other compounds produce chromenopyrazoles and chromenoisoxazole. These reactions result in ring transformations, producing various derivatives like chromenopyridines and bischromanones, highlighting the versatility of this compound in synthetic organic chemistry (Ibrahim, 2013); (Ghosh et al., 2016).
Synthesis and Structural Characterization
This compound derivatives are synthesized for various applications. For example, substituted 4-oxo-N-phenyl-4H-chromene-2-carboxamides have been synthesized and structurally characterized. These studies are crucial for understanding the structure–activity relationships of these compounds (Reis et al., 2014).
Potential Pharmaceutical Applications
The derivatives of this compound have been explored for their potential pharmacological activities. For instance, certain derivatives have shown anti-inflammatory, antitrypanosomal, and cytotoxic properties, suggesting their potential in developing treatments for various disease states (Gordon et al., 2020). Additionally, this compound derivatives have been evaluated as antioxidants and as ligands for adenosine receptors, indicating their relevance in medicinal chemistry (Lee et al., 2005); (Cagide et al., 2015).
Exploration in Cancer Research
There has been significant interest in synthesizing this compound derivatives as potential anti-breast cancer agents. The synthesis and cytotoxicity evaluation of these derivatives against breast cancer cell lines highlight the role of this compound in developing new cancer treatments (Redda et al., 2014).
Inhibitory Effects on Biological Pathways
This compound derivatives have been shown to inhibit nuclear factor-kappaB (NF-κB) activation, suggesting their potential use in modulating inflammatory responses. This aspect of this compound derivatives is significant for pharmaceutical applications targeting inflammatory diseases (Kim et al., 2006).
Mechanism of Action
Target of Action
Chroman-2-carboxamide primarily targets Nuclear Factor Kappa B (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes. It affects a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .
Mode of Action
This compound interacts with its target, NF-κB, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the NF-κB pathway, specifically inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . When NF-κB is inhibited, it affects the transcription of genes involved in inflammatory and immune responses . This results in a decrease in the expression of ICAM-1 on endothelial cells, which plays a crucial role in inflammation .
Pharmacokinetics
The physico-chemical properties of chromone carboxamides, a class of compounds to which this compound belongs, are in accordance with the general requirements of drug development process .
Result of Action
The result of this compound’s action is the inhibition of the TNF-α-induced expression of ICAM-1 on endothelial cells . This leads to a reduction in inflammation, as ICAM-1 plays a key role in the recruitment of leukocytes to the site of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different substituents on the phenyl ring of the compound can significantly affect its inhibitory activities . .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJYAWBTFNDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Q & A
Q1: What is the mechanism of action for Chroman-2-carboxamide derivatives against tuberculosis?
A1: While the exact mechanism is still under investigation, research suggests that certain this compound derivatives exhibit anti-tubercular activity by inhibiting the enzyme tyrosine phosphatase PtpB in Mycobacterium tuberculosis. [] This enzyme plays a crucial role in the pathogen's virulence and survival within host cells. Specifically, compound N-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)this compound (referred to as 5d in the study) showed promising inhibitory activity against PtpB in silico and demonstrated potent activity against Mycobacterium tuberculosis H37Rv in vitro. []
Q2: How does the structure of this compound derivatives relate to their anti-tubercular activity?
A2: Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the this compound scaffold affect its biological activity. Research indicates that the presence of specific substituents, such as fluorine at the 6-position of the chroman ring and various aryl groups at the 4-position of the phenyl ring linked to the carboxamide nitrogen, can significantly impact the compound's interaction with the target enzyme PtpB and consequently its anti-tubercular activity. [] Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.
Q3: What are some of the analytical techniques used to characterize this compound derivatives?
A3: Various analytical techniques are employed to characterize and study these compounds. Common methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the arrangement of atoms within the molecule. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, ]
- X-ray crystallography: This technique can be employed to determine the three-dimensional structure of the molecule when suitable crystals can be obtained, providing detailed insights into its geometry and potential interactions with biological targets. []
Q4: Have this compound derivatives been investigated for applications beyond anti-tubercular activity?
A4: Yes, the this compound scaffold has shown promise in other areas. For instance, researchers have explored the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides for their potential antimicrobial activity. [] Additionally, derivatives of 6-hydroxy-7-methoxy-4-chromanone and chroman-2-carboxamides have been synthesized and evaluated for their antioxidant properties. [] These studies highlight the versatility of the this compound scaffold as a starting point for developing new therapeutic agents with diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
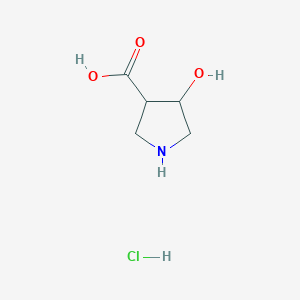
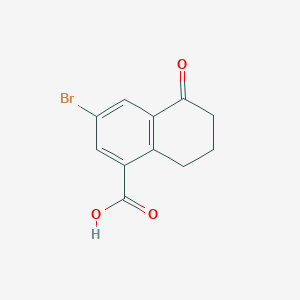
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
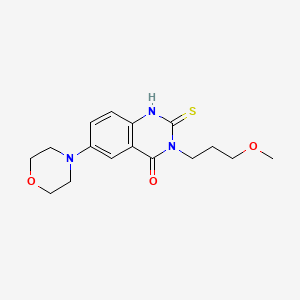
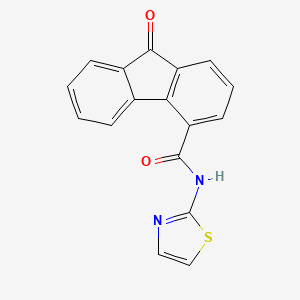
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
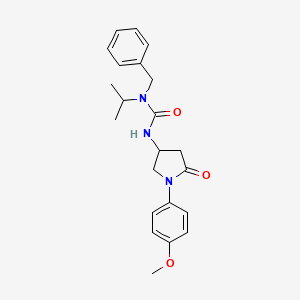
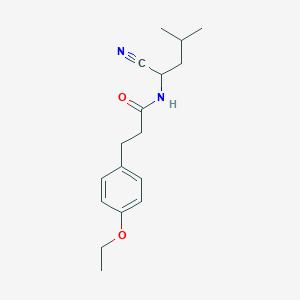
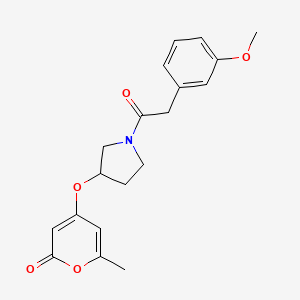
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
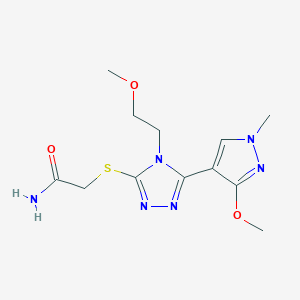
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
